molecular formula C8H9F2N B166730 2-(2,4-Difluorophenyl)ethanamine CAS No. 134672-72-3

2-(2,4-Difluorophenyl)ethanamine

Cat. No.: B166730
CAS No.: 134672-72-3
M. Wt: 157.16 g/mol
InChI Key: OGCUAECIKFVXQG-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)ethanamine is an organic compound with the molecular formula C8H9F2N. It is a derivative of ethanamine where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions.

Scientific Research Applications

2-(2,4-Difluorophenyl)ethanamine has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . As a precaution, personal protective equipment should be used and exposure to vapors, mist, or gas should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)ethanamine typically involves the reaction of 2,4-difluorobenzaldehyde with an appropriate amine source under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as the reducing agent in the presence of acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,4-difluorobenzaldehyde, while reduction could produce various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Difluorophenyl)ethanamine
  • 2-(2,6-Difluorophenyl)ethanamine
  • 2-(3,4-Difluorophenyl)ethanamine

Uniqueness

2-(2,4-Difluorophenyl)ethanamine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a distinct compound for various applications .

Properties

IUPAC Name

2-(2,4-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCUAECIKFVXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395080
Record name 2-(2,4-difluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134672-72-3
Record name 2-(2,4-difluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-difluorophenyl)ethan-1-amine
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